[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate
Overview
Description
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibromo-hydroxyphenyl group, an oxoethyl linkage, and a methylpiperidine carbodithioate moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate typically involves multiple steps. One common approach starts with the bromination of a hydroxyphenyl compound to introduce the dibromo groups. This is followed by the formation of an oxoethyl linkage through a condensation reaction. Finally, the carbodithioate moiety is introduced via a reaction with 3-methylpiperidine and carbon disulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The dibromo groups can be reduced to form the corresponding hydroxyphenyl derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate: Similar in structure but with a pyrrolidine ring instead of a methylpiperidine ring.
2-(3,5-Dibromo-4-hydroxyphenyl)imidazo[4,5-f][1,10]phenanthrolinoruthenium(II) complexes: These complexes feature a similar dibromo-hydroxyphenyl group but are coordinated with ruthenium, giving them distinct properties.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2NO2S2/c1-9-3-2-4-18(7-9)15(21)22-8-13(19)11-5-10(16)6-12(17)14(11)20/h5-6,9,20H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUIXINYPYVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320162 | |
Record name | [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801489 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331869-69-3 | |
Record name | [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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